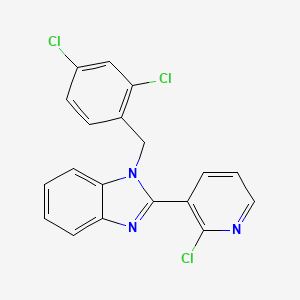

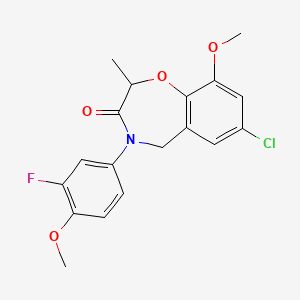

![molecular formula C16H14N2O2 B2694256 benzyl N-[4-(cyanomethyl)phenyl]carbamate CAS No. 861250-54-6](/img/structure/B2694256.png)

benzyl N-[4-(cyanomethyl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-[4-(cyanomethyl)phenyl]carbamate is a chemical compound with the molecular formula C16H14N2O2 . It is also known as benzyl (4- (cyanomethyl)phenyl)carbamate .

Molecular Structure Analysis

The molecular structure of benzyl N-[4-(cyanomethyl)phenyl]carbamate is represented by the InChI code: 1S/C16H14N2O2/c17-11-10-13-6-8-15 (9-7-13)18-16 (19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2, (H,18,19) . This indicates that the molecule consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl N-[4-(cyanomethyl)phenyl]carbamate include a molecular weight of 266.3 . The compound is stored under refrigerated conditions .Applications De Recherche Scientifique

Highly Active Au(I) Catalyst for Intramolecular Exo-Hydrofunctionalization

A study by Zhang et al. (2006) discusses the use of a gold(I) catalyst for the intramolecular hydroamination of N-allenyl carbamates, including structures similar to benzyl N-[4-(cyanomethyl)phenyl]carbamate, leading to the formation of piperidine derivatives and other oxygen heterocycles with high efficiency and selectivity. This work highlights the catalyst's utility in synthesizing complex nitrogen and oxygen-containing heterocycles, a fundamental aspect of pharmaceutical and materials chemistry (Zhang et al., 2006).

Preparation and Fluorescence Emission of Polymer-Rare Earth Complexes

Gao et al. (2012) investigated the preparation of polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene, potentially including derivatives of benzyl N-[4-(cyanomethyl)phenyl]carbamate. The study found that these complexes exhibit strong fluorescence emission due to an "Antenna Effect," indicating their potential use in materials science for developing new luminescent materials (Gao et al., 2012).

Cyclization-Activated Phenyl Carbamate Prodrug Forms

Research by Thomsen and Bundgaard (1993) on phenyl carbamate esters derived from N-substituted 2-aminobenzamides, which could be related to the chemical family of benzyl N-[4-(cyanomethyl)phenyl]carbamate, explored their use as prodrug forms. These carbamates undergo specific base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol. This concept could be applied in drug delivery systems to protect phenolic drugs against first-pass metabolism (Thomsen & Bundgaard, 1993).

Novel Cholinesterase Inhibitors Synthesis

Kos et al. (2021) designed and synthesized a library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which could be structurally related to benzyl N-[4-(cyanomethyl)phenyl]carbamate. These compounds were investigated as potential acetyl- and butyrylcholinesterase inhibitors, indicating their possible application in developing treatments for neurodegenerative diseases like Alzheimer's (Kos et al., 2021).

Synthesis of Phenyl 1-Benzyloxycarbonylamino Arylmethylphosphinopeptide Derivatives

A study by Dai and Chen (1997) on the reaction of benzyl carbamate with aromatic aldehydes and dichlorophenylphosphine, which could include derivatives like benzyl N-[4-(cyanomethyl)phenyl]carbamate, led to the synthesis of phenyl 1-aryl methylphosphinic chloride. These derivatives have potential applications in peptide synthesis, demonstrating the versatility of benzyl carbamate derivatives in synthetic organic chemistry (Dai & Chen, 1997).

Mécanisme D'action

The mode of action of carbamates typically involves the compound binding to its target enzyme, thereby inhibiting the enzyme’s activity and leading to various downstream effects . The specific effects would depend on the particular enzyme being targeted and the role of that enzyme in cellular processes.

The pharmacokinetics of carbamates, like other compounds, would involve absorption, distribution, metabolism, and excretion (ADME). These processes determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action of carbamates can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances that might interact with the compound .

Propriétés

IUPAC Name |

benzyl N-[4-(cyanomethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJOGFVSSNZPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[4-(cyanomethyl)phenyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

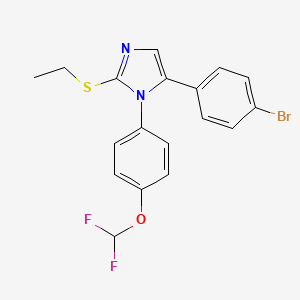

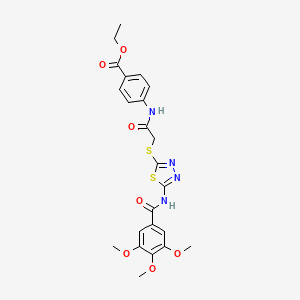

![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)

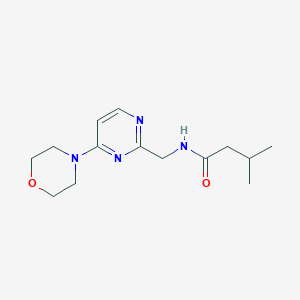

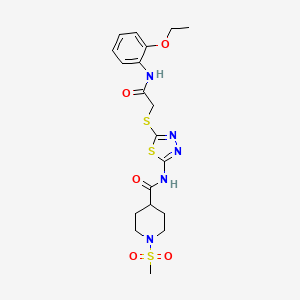

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2694178.png)

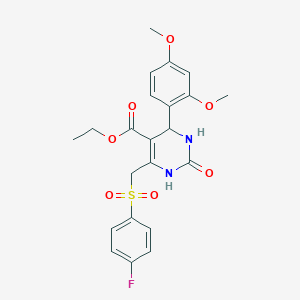

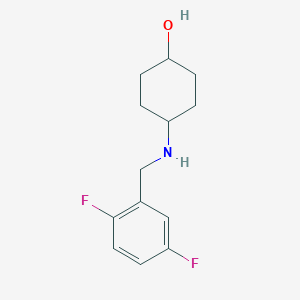

![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)

![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2694192.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2694196.png)